Pentyl isothiocyanate

Description

Properties

IUPAC Name |

1-isothiocyanatopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-2-3-4-5-7-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHJUJBYMSVAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212071 | |

| Record name | Amyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Sharp green irritating aroma | |

| Record name | Amyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1869/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 to 119.00 °C. @ 70.00 mm Hg | |

| Record name | 1-Isothiocyanatopentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 1-Isothiocyanatopentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Amyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1869/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.942-0948 (20°) | |

| Record name | Amyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1869/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

629-12-9 | |

| Record name | Pentyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL6U8NL15R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanatopentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pentyl Isothiocyanate: A Technical Guide to its Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isothiocyanate is an organosulfur compound belonging to the isothiocyanate family. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their potential applications in drug development and proteomics research.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of this compound, with a focus on data relevant to researchers in the fields of chemistry and pharmacology.

Chemical Structure and Identification

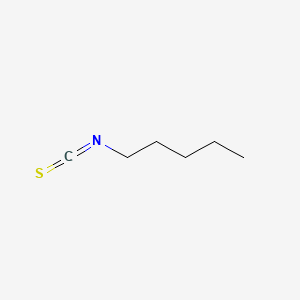

This compound, also known as 1-isothiocyanatopentane or n-amyl isothiocyanate, is characterized by a five-carbon alkyl chain attached to the isothiocyanate functional group (-N=C=S).[2][3]

// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; N [label="N", pos="5,0!"]; C_iso [label="C", pos="6,0!"]; S [label="S", pos="7,0!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; N -- C_iso [label="="]; C_iso -- S [label="="];

// Hydrogens (implicit) H1 [label="H3", pos="-0.5,-0.5!"]; H2 [label="H2", pos="1,-0.5!"]; H3 [label="H2", pos="2,-0.5!"]; H4 [label="H2", pos="3,-0.5!"]; H5 [label="H2", pos="4,-0.5!"];

edge [style=invis]; C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; }

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | 1-isothiocyanatopentane[2] |

| CAS Number | 629-12-9[2] |

| Molecular Formula | C6H11NS[2] |

| Molecular Weight | 129.22 g/mol [1] |

| SMILES | CCCCCN=C=S[3] |

| InChI | InChI=1S/C6H11NS/c1-2-3-4-5-7-6-8/h2-5H2,1H3[2] |

| InChIKey | SGHJUJBYMSVAJY-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Strong, pungent, irritating | [4] |

| Density | 0.930 g/mL | [3] |

| Boiling Point | 193 °C | [3] |

| Melting Point | Not available | |

| Solubility | Very slightly soluble in water; freely soluble in ether.[4] | [4] |

| Refractive Index | 1.497 | [3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available through the NIST WebBook and is a key resource for identifying the characteristic functional groups of the molecule.[5] The most prominent feature is the strong and characteristic asymmetric stretching vibration of the isothiocyanate group (-N=C=S) which typically appears in the region of 2050-2150 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook contains the electron ionization (EI) mass spectrum for this compound.[6] A notable fragmentation pattern for higher alkyl isothiocyanates like this compound is the loss of an SH radical (M-33 peak).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of alkyl isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide.[2][8] The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

-

Pentylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

A desulfurizing agent (e.g., tosyl chloride, di-tert-butyl dicarbonate)

-

Anhydrous solvent (e.g., dichloromethane, ethanol)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve pentylamine and a stoichiometric amount of a base like triethylamine in an anhydrous solvent.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring.

-

Allow the reaction to stir at room temperature for a specified time to form the dithiocarbamate salt intermediate.

-

Cool the reaction mixture again in an ice bath and add the desulfurizing agent portion-wise.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It allows for the separation of the compound from a mixture and its identification based on its mass spectrum.[9]

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of isothiocyanates. Due to the lack of a strong chromophore in many aliphatic isothiocyanates, derivatization is often employed to enhance UV detection.[10]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of isothiocyanates, particularly phenethyl isothiocyanate (PEITC), has been extensively studied for its chemopreventive and therapeutic properties.[11][12] The biological effects of isothiocyanates are largely attributed to their ability to modulate key cellular signaling pathways. It is plausible that this compound shares some of these activities due to the presence of the reactive isothiocyanate group.

Nrf2 Signaling Pathway

Isothiocyanates are potent inducers of the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant and detoxification responses.[13] By reacting with specific cysteine residues on Keap1, isothiocyanates disrupt the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.[1]

Caption: Isothiocyanate-mediated activation of the Nrf2 pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Aberrant NF-κB activation is implicated in various chronic diseases, including cancer. Several isothiocyanates, including PEITC, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[12] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. Studies on PEITC have demonstrated its ability to modulate these pathways, often leading to the induction of apoptosis and inhibition of cancer cell growth.[4] PEITC has been shown to activate pro-apoptotic MAPKs (JNK and p38) while inhibiting pro-survival PI3K/Akt signaling in various cancer cell lines.

Caption: Modulation of MAPK and PI3K/Akt pathways by isothiocyanates.

Applications in Drug Development

The ability of isothiocyanates to modulate multiple signaling pathways makes them attractive candidates for drug development, particularly in the area of cancer chemoprevention and therapy.[11] Their pro-apoptotic, anti-proliferative, and anti-inflammatory properties are of significant interest. While much of the research has focused on PEITC and sulforaphane, the study of other isothiocyanates like this compound could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Conclusion

This compound is a valuable research compound with well-defined chemical and physical properties. While specific biological data for this particular isothiocyanate is still emerging, the extensive research on related compounds, especially PEITC, provides a strong rationale for its investigation as a potential modulator of key cellular signaling pathways involved in health and disease. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of this compound and its potential applications in drug discovery and development.

References

- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanate synthesis [organic-chemistry.org]

- 3. Chemoprevention by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. n-Pentyl isothiocyanate [webbook.nist.gov]

- 6. n-Pentyl isothiocyanate [webbook.nist.gov]

- 7. scispace.com [scispace.com]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Laboratory Synthesis of Pentyl Isothiocyanate

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established and efficient methods for the laboratory-scale synthesis of pentyl isothiocyanate. It details two primary synthetic protocols, focusing on the widely utilized dithiocarbamate salt decomposition pathway. This document includes detailed experimental procedures, comparative data, and workflow visualizations to aid researchers in the safe and effective production of this versatile chemical intermediate.

Introduction: The Versatility of Isothiocyanates

Isothiocyanates (ITCs), characterized by the R–N=C=S functional group, are a significant class of compounds found in nature, notably in cruciferous vegetables where they contribute to the pungent flavor profile.[1] Beyond their natural occurrence, ITCs are valuable intermediates in organic synthesis and drug discovery. They serve as precursors for a wide array of sulfur-containing heterocycles and are employed in bioconjugate chemistry as chemoselective electrophiles.[1][2][3] this compound, a simple alkyl ITC, is a useful building block in these applications.

Historically, the synthesis of ITCs often involved highly toxic reagents like thiophosgene.[2][4] However, modern synthetic chemistry has largely moved towards safer and more general methods. The most prevalent contemporary approach involves the formation of a dithiocarbamate salt from a primary amine, followed by a desulfurization-promoted decomposition to yield the target isothiocyanate.[1][2][5] This guide focuses on two reliable methods that utilize this common pathway, starting from the readily available precursor, pentylamine.

General Synthetic Pathway

The synthesis of this compound from pentylamine proceeds via a two-step, one-pot process. The first step involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to generate a dithiocarbamate salt in situ. In the second step, a desulfurylating agent is introduced to mediate the decomposition of this salt, eliminating a sulfur-containing byproduct and forming the this compound product.

Experimental Protocols

Two effective protocols for the synthesis of this compound are presented below. The first employs tosyl chloride, a modern and efficient reagent, while the second utilizes lead (II) nitrate, a more traditional but highly reliable method.

Protocol 1: Tosyl Chloride Mediated Synthesis

This method is based on a facile protocol that uses tosyl chloride to mediate the decomposition of the in situ generated dithiocarbamate salt.[2][6] It is known for its high yields and relatively clean reaction profile.[1]

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pentylamine (1.0 eq) and a suitable solvent such as dichloromethane (CH₂Cl₂). Add triethylamine (Et₃N, 1.1 eq) to the solution.

-

Dithiocarbamate Formation: Cool the mixture in an ice bath. Add carbon disulfide (CS₂, 1.1 eq) dropwise or via syringe pump over 30 minutes. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dithiocarbamate salt.[2]

-

Decomposition: Cool the reaction mixture again in an ice bath. Add p-toluenesulfonyl chloride (tosyl chloride, TsCl, 1.2 eq) in one portion.[2] Remove the ice bath and allow the reaction to warm to room temperature, stirring for approximately 30-60 minutes.

-

Workup: Quench the reaction by adding 1 N HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like methyl tert-butyl ether (MTBE) or CH₂Cl₂.[2]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

| Reagent/Material | Molar Ratio | Key Role |

| Pentylamine | 1.0 | Starting Material |

| Carbon Disulfide (CS₂) | 1.1 | Thiocarbonyl Source |

| Triethylamine (Et₃N) | 1.1 | Base |

| p-Toluenesulfonyl Chloride | 1.2 | Desulfurylating Agent |

| Dichloromethane (CH₂Cl₂) | - | Solvent |

| 1 N Hydrochloric Acid | - | Quenching/Workup |

Table 1: Reagents for Tosyl Chloride Mediated Synthesis.

Protocol 2: Lead (II) Nitrate Mediated Synthesis

This classic procedure, adapted from Organic Syntheses, relies on the precipitation of lead sulfide to drive the decomposition of the dithiocarbamate salt.[7]

Experimental Procedure:

-

Ammonium Dithiocarbamate Formation: In a flask, combine pentylamine (1.0 eq), carbon disulfide (1.5 eq), and ethanol. Cool the mixture to 10-15°C and add concentrated aqueous ammonia (1.25 eq). Stopper the flask, shake occasionally, and let it stand overnight. The intermediate ammonium pentyl-dithiocarbamate will crystallize.[7]

-

Filtration: Filter the crystalline salt, wash with ether, and air dry.

-

Decomposition: Dissolve the dithiocarbamate salt in water in a large round-bottom flask equipped for steam distillation. With constant stirring, add a solution of lead (II) nitrate (Pb(NO₃)₂, 1.2 eq) in water. A heavy black precipitate of lead sulfide (PbS) will form.[7]

-

Purification (Steam Distillation): Immediately begin steam distillation of the mixture. Collect the distillate, which contains the this compound, in a receiver containing a small amount of dilute acid.[7]

-

Final Purification: Separate the oily product layer from the distillate. Dry the oil over anhydrous calcium chloride and purify further by vacuum distillation.[7]

| Reagent/Material | Molar Ratio | Key Role |

| Pentylamine | 1.0 | Starting Material |

| Carbon Disulfide (CS₂) | 1.5 | Thiocarbonyl Source |

| Concentrated Ammonia | 1.25 | Base |

| Lead (II) Nitrate | 1.2 | Desulfurylating Agent |

| Ethanol | - | Solvent |

Table 2: Reagents for Lead (II) Nitrate Mediated Synthesis.

General Laboratory Workflow

The overall process for synthesizing, purifying, and analyzing this compound follows a standard organic chemistry laboratory workflow.

Data Summary

Comparison of Synthetic Protocols

| Parameter | Protocol 1 (Tosyl Chloride) | Protocol 2 (Lead Nitrate) |

| Typical Yield | Good to Excellent (75-97% reported for general method)[1] | Good (74-78% reported for similar aryl ITC)[7] |

| Reagent Toxicity | Tosyl chloride is a lachrymator and irritant. | Lead nitrate is highly toxic and an environmental hazard. |

| Workup/Purification | Standard extraction followed by distillation/chromatography. | Requires isolation of intermediate salt and steam distillation. |

| Procedure | Homogeneous one-pot reaction.[2] | Heterogeneous reaction involving filtration of solids.[7] |

| Byproducts | Soluble tosyl-related byproducts and triethylamine salts. | Insoluble lead sulfide precipitate. |

Table 3: Qualitative Comparison of Synthesis Methods.

Physicochemical and Spectroscopic Data

The following data are crucial for the identification and characterization of the final product, n-pentyl isothiocyanate.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₁NS | [8][9] |

| Molecular Weight | 129.22 g/mol | [8][9] |

| CAS Number | 629-12-9 | [8][9] |

| Appearance | Colorless Oil | |

| Boiling Point | 80°C @ 9 mm Hg | [10] |

| Refractive Index (n²⁵D) | 1.4967 | [10] |

Table 4: Physicochemical Properties of n-Pentyl Isothiocyanate.

| Spectroscopic Data | Characteristic Features |

| IR Spectrum (Gas Phase) | Strong, broad absorption band for the N=C=S asymmetric stretch, typically observed around 2100 cm⁻¹.[8] |

| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z = 129.[11] Characteristic fragment ion CH₂=NCS⁺ at m/z = 72.[10] Fragment from loss of SH at m/z = 96.[10] |

| ¹H-NMR (CDCl₃) | Signals corresponding to the five-carbon alkyl chain: - Triplet for the terminal CH₃ group. - Multiplets for the four CH₂ groups, with the CH₂ group adjacent to the NCS moiety being the most deshielded. |

| ¹³C-NMR (CDCl₃) | Signal for the N=C=S carbon around 130 ppm. Signals for the five distinct alkyl carbons. |

Table 5: Key Spectroscopic Data for n-Pentyl Isothiocyanate.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. n-Pentyl isothiocyanate [webbook.nist.gov]

- 9. n-Pentyl isothiocyanate [webbook.nist.gov]

- 10. scispace.com [scispace.com]

- 11. n-Pentyl isothiocyanate [webbook.nist.gov]

A Technical Guide to the Natural Sources and Extraction of Pentyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of pentyl isothiocyanate, a volatile bioactive compound found in select natural sources. It details its biosynthesis via the glucosinolate-myrosinase system and outlines comprehensive methodologies for its extraction and analysis, tailored for a scientific audience.

Natural Sources and Biosynthesis

This compound (CH₃(CH₂)₄-NCS) is a secondary metabolite produced by plants belonging to the order Brassicales, which includes the well-known cruciferous vegetables.[1][2] Like other isothiocyanates, it is not present in its active form within intact plant tissue. Instead, it exists as a stable precursor, a glucosinolate.

The formation of this compound is a classic example of an activated plant defense mechanism known as the "glucosinolate-myrosinase system".[3]

-

Precursor: The specific precursor for this compound is glucopentasin (pentyl glucosinolate). Glucosinolates are sulfur-containing glycosides that share a common core structure but differ in their variable side chain (R-group), which is derived from an amino acid.[3][4] For this compound, this R-group is a pentyl chain.

-

Enzymatic Hydrolysis: The enzyme myrosinase (a thioglucosidase) is physically separated from glucosinolates in intact plant cells.[3] When the plant tissue is damaged—through chewing by an herbivore, mechanical chopping, or grinding during extraction—myrosinase comes into contact with the glucosinolates.

-

Formation: In the presence of water, myrosinase cleaves the glucose molecule from the glucosinolate, producing an unstable intermediate aglycone. This aglycone then spontaneously rearranges to form the corresponding isothiocyanate.[5][6] The reaction conditions, particularly pH, are critical; neutral pH strongly favors the formation of isothiocyanates.[6][7] Under acidic conditions or in the presence of specific proteins like the Epithiospecifier Protein (ESP), the pathway can be directed towards the formation of nitriles instead.[5][8]

References

- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. US20060127996A1 - Method of extraction of isothiocyanates into oil from glucosinolate-containing plants and method of producing products with oil containing isothiocyanates extracted from glucosinolate-containing plants - Google Patents [patents.google.com]

- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Pentyl Isothiocyanate: A Technical Guide on the Anticipated Mechanism of Action in Cancer Cells

Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of pentyl isothiocyanate (PITC) in cancer cells is limited in publicly available scientific literature. Consequently, this document provides an in-depth technical overview of the well-characterized mechanisms of phenethyl isothiocyanate (PEITC), a structurally similar and extensively studied short-chain isothiocyanate. The information presented herein for PEITC is intended to serve as a foundational guide for researchers, scientists, and drug development professionals, offering insights into the potential, though not yet confirmed, anticancer activities of PITC.

Introduction to Isothiocyanates and this compound

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They are produced from the enzymatic hydrolysis of glucosinolates. Numerous studies have demonstrated the potent chemopreventive and therapeutic effects of various ITCs, including phenethyl isothiocyanate (PEITC), sulforaphane (SFN), and benzyl isothiocyanate (BITC), against several types of cancer. These compounds are known to modulate multiple signaling pathways involved in carcinogenesis, such as cell cycle progression, apoptosis, and cellular detoxification.

This compound (PITC) is a member of the alkyl isothiocyanate family. While less studied than its arylalkyl counterparts like PEITC, structure-activity relationship studies of ITCs suggest that the alkyl chain length can influence their biological activity. It is anticipated that PITC shares fundamental mechanisms of action with other ITCs, primarily revolving around the electrophilic nature of the isothiocyanate group (-N=C=S), which readily reacts with nucleophilic cellular targets.

Core Anticancer Mechanisms of Action (Based on PEITC as a Model)

The primary anticancer mechanisms of ITCs like PEITC, and potentially PITC, can be categorized into several key areas: induction of apoptosis, cell cycle arrest, and modulation of cellular signaling pathways, often initiated by the generation of reactive oxygen species (ROS).

Induction of Apoptosis

A hallmark of the anticancer activity of PEITC is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: PEITC treatment has been shown to increase the generation of intracellular ROS. This oxidative stress leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This process is regulated by the Bcl-2 family of proteins, with PEITC upregulating pro-apoptotic members like Bax and Bak, while downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. PEITC has been demonstrated to activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and the execution of the apoptotic program.

Cell Cycle Arrest

PEITC can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from undergoing mitosis and further proliferation. The key molecular events include:

-

Downregulation of Cyclins and CDKs: PEITC treatment has been correlated with the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and cyclin-dependent kinase 1 (Cdk1), which are essential for the G2/M transition.

-

Modulation of Cell Cycle Checkpoints: The G2/M arrest is also associated with the modulation of checkpoint proteins that monitor the integrity of the genome before cell division.

Key Signaling Pathways Modulated by PEITC

The induction of apoptosis and cell cycle arrest by PEITC is a consequence of its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer.

MAP Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. PEITC has been shown to modulate this pathway in a context-dependent manner, often leading to the activation of pro-apoptotic MAPKs and the inhibition of pro-survival signals.

Caption: PEITC modulates the MAPK signaling pathway to promote apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer. PEITC has been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.

Pentyl Isothiocyanate: A Technical Guide for Researchers

An In-depth Technical Guide on Pentyl Isothiocyanate for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, and explores its potential biological activities and mechanisms of action within the broader context of the isothiocyanate class of compounds. Given the limited specific research on this compound, this document leverages data from structurally related and well-studied isothiocyanates to project its potential therapeutic applications, particularly in oncology.

Core Properties of this compound

This compound, also known as 1-isothiocyanatopentane, is an aliphatic isothiocyanate.[1] Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 629-12-9 | [1] |

| Molecular Formula | C6H11NS | [1] |

| Molecular Weight | 129.22 g/mol | [1] |

| Alternate Names | 1-isothiocyanatopentane, n-Amyl isothiocyanate | |

| Application Note | Stated for use in proteomics research. | [1] |

Biological Activity and Potential Therapeutic Applications

While direct studies on the biological effects of this compound are not extensively available in public literature, the broader class of isothiocyanates has been the subject of significant research, particularly for their anti-cancer properties. Compounds such as phenethyl isothiocyanate (PEITC) and sulforaphane are well-documented to exhibit potent anti-neoplastic activity. The biological activities of these related compounds provide a strong basis for predicting the potential of this compound in drug development.

Isothiocyanates are known to exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), arresting the cell cycle, and modulating key signaling pathways involved in cancer progression.

Anticipated Anti-Cancer Activity

Based on the activities of other aliphatic and aromatic isothiocyanates, this compound is anticipated to exhibit antiproliferative effects against various cancer cell lines. For instance, PEITC has demonstrated dose-dependent growth inhibition in pancreatic and non-small cell lung cancer cells.[2][3] The IC50 values for PEITC in various cancer cell lines are presented in the table below, offering a potential benchmark for future studies on this compound.

| Isothiocyanate | Cancer Cell Line | IC50 Value (µM) |

| Phenethyl isothiocyanate (PEITC) | L9981 (non-small cell lung cancer) | 9.7[2] |

| Benzyl isothiocyanate (BITC) | L9981 (non-small cell lung cancer) | 5.0[2] |

| Phenethyl isothiocyanate (PEITC) | Pancreatic Cancer Cells | ~7[3] |

| Phenethyl isothiocyanate (PEITC) | SKOV-3 (ovarian cancer) | 27.7[4] |

| Phenethyl isothiocyanate (PEITC) | OVCAR-3 (ovarian cancer) | 23.2[4] |

| Phenethyl isothiocyanate (PEITC) | MDA-MB-231 (breast cancer) | 7.2[4] |

| Phenethyl isothiocyanate (PEITC) | MCF-7 (breast cancer) | 10.6[4] |

Mechanisms of Action: Key Signaling Pathways

Isothiocyanates influence a number of critical signaling pathways that are often dysregulated in cancer. The primary mechanisms involve the induction of oxidative stress and the modulation of key regulatory proteins.

Induction of Apoptosis and Cell Cycle Arrest

PEITC has been shown to induce G2/M phase cell cycle arrest and apoptosis in pancreatic cancer cells.[3] This is achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL and the upregulation of pro-apoptotic proteins such as Bak.[3] It is plausible that this compound could trigger similar apoptotic pathways.

Modulation of MAP Kinase Pathways

Dietary isothiocyanates are known to induce apoptosis through a c-Jun N-terminal kinase (JNK)-dependent mechanism.[5] PEITC activates JNK by suppressing its dephosphorylation, leading to sustained JNK signaling and subsequent apoptosis.[5]

Caption: Projected modulation of the JNK signaling pathway by this compound.

Regulation of STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is another target of isothiocyanates. PEITC has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the leptin signaling pathway, which leads to the activation of JAK2/STAT3 signaling.[6][7]

References

- 1. scbt.com [scbt.com]

- 2. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylethyl isothiocyanate induces apoptotic signaling via suppressing phosphatase activity against c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenethyl isothiocyanate activates leptin signaling and decreases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of pentyl isothiocyanate in different solvents

An In-depth Technical Guide on the Solubility and Stability of Pentyl Isothiocyanate in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents. A thorough understanding of these properties is critical for the effective design of experimental protocols, formulation development, and ensuring the reproducibility of scientific findings. Due to the limited availability of direct quantitative data for this compound, this document leverages data from structurally similar isothiocyanates to provide reliable estimations.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, reaction kinetics, and suitability for various analytical techniques. This compound's structure, which includes a five-carbon alkyl chain and a reactive isothiocyanate group, dictates its solubility profile. The nonpolar pentyl group suggests good solubility in organic solvents, while the polar isothiocyanate group allows for some interaction with more polar media. Generally, isothiocyanates are characterized as hydrophobic compounds.[1][2]

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, the following table summarizes expected solubility based on the properties of other isothiocyanates, such as 2-phenylethyl isothiocyanate (PEITC).[3] It is generally expected that this compound will be soluble in a range of common organic solvents.

| Solvent | Chemical Formula | Expected Solubility of this compound | Temperature (°C) | Notes |

| Water | H₂O | Low | 20 | Isothiocyanates generally have limited solubility in water. For instance, the experimental solubility of PEITC is 110 mg/L.[3] |

| Ethanol | C₂H₅OH | Soluble | Not Specified | Isothiocyanates like PEITC are soluble in ethanol at concentrations around 30 mg/mL.[3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not Specified | PEITC is reported to be soluble in DMSO at approximately 30 mg/mL.[3] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Not Specified | Similar to DMSO, PEITC shows solubility around 30 mg/mL in DMF.[3] |

| Acetonitrile | CH₃CN | Soluble | Not Specified | Acetonitrile is a common solvent for isothiocyanates and is used in HPLC analysis.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | Dichloromethane is frequently used for the extraction of isothiocyanates from aqueous solutions.[4][5] |

| Hexane | C₆H₁₄ | Soluble | Not Specified | As a nonpolar solvent, hexane is expected to readily dissolve the nonpolar pentyl chain of the molecule. |

Experimental Protocol for Solubility Determination

A widely accepted method for determining the solubility of a compound is the saturation shake-flask method, followed by quantitative analysis.[3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected solvent

-

Glass vials with tight-sealing caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Sample Clarification: After the incubation period, cease agitation and allow the vial to stand for undissolved solids to settle. For a more complete separation, centrifuge the vial.[3]

-

Sample Collection and Preparation: Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any suspended solid particles.[3]

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification by HPLC: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

Caption: Workflow for Solubility Determination.

Stability of this compound

The stability of isothiocyanates is a critical consideration, as they are reactive compounds susceptible to degradation.[1][2] Factors such as pH, temperature, and the presence of nucleophiles can significantly impact their stability.[6][7]

Factors Affecting Stability

-

Aqueous Media: Isothiocyanates are generally unstable in aqueous media.[5][7] The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water, which can lead to degradation.[7] The degradation of isothiocyanates in aqueous solutions is often more rapid in buffers compared to deionized water.[5][7]

-

pH: The pH of the solution plays a crucial role in the stability of isothiocyanates. For instance, the conversion of precursor glucosinolates to isothiocyanates is often optimal at neutral pH (around 7.0).[4] At acidic or basic conditions, the stability can decrease, and alternative reaction products may form.[4]

-

Temperature: Higher temperatures can accelerate the degradation of isothiocyanates.[6] Thermal degradation of allyl isothiocyanate in aqueous solution at 100°C has been shown to produce a variety of breakdown products.[8]

-

Organic Solvents: Isothiocyanates are generally more stable in organic solvents compared to aqueous solutions. Solvents like acetonitrile are known to provide a relatively stable environment for these compounds.[4]

Stability Data of Related Isothiocyanates

The following table summarizes findings on the stability of various isothiocyanates, which can serve as a guide for handling this compound.

| Isothiocyanate | Medium | Conditions | Observations |

| Allyl Isothiocyanate | Aqueous Solution | 100°C, 1 hour | Degradation into multiple products including diallyl sulfide and N,N'-diallylthiourea was observed.[8] |

| Various ITCs | Nutrient Broth | 37°C, anaerobic | A sharp decline in concentration was observed within 8 hours, indicating short half-lives in nutrient-rich aqueous media.[5] |

| Various ITCs | pH 7.0 Buffers | 37°C, anaerobic | The decline of isothiocyanates was more rapid in buffers (citrate phosphate, PBS, Tris-Cl) than in deionized water.[5] |

| Iberin | Aqueous vs. Organic Solvents | Not Specified | Iberin is less stable in aqueous environments and in alcohols (methanol, ethanol) compared to acetonitrile.[4] |

Experimental Protocol for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a given solvent over time.

Objective: To determine the degradation kinetics of this compound in a specific solvent under defined conditions.

Materials:

-

This compound

-

Selected solvent or buffer

-

Incubator or water bath

-

Autosampler vials

-

Analytical instrument (GC-MS or HPLC)

-

Internal standard (optional but recommended)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a stable solvent (e.g., acetonitrile) at a known concentration.

-

Sample Preparation: In a series of vials, add the desired solvent or buffer.

-

Spike each vial with a known amount of the this compound stock solution to achieve the target initial concentration. If using an internal standard, add it at this stage.

-

Incubation: Place the vials in an incubator set to the desired temperature.

-

Time-Course Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.

-

Reaction Quenching (if necessary): Stop the degradation reaction, for example, by flash-freezing or by adding a quenching agent.

-

Sample Extraction: If the sample is in an aqueous medium, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) to isolate the remaining this compound.[5]

-

Analysis: Analyze the samples by GC-MS or HPLC to quantify the concentration of this compound at each time point.

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life.

Caption: Workflow for Stability Assessment.

Conclusion and Recommendations

This compound is expected to exhibit good solubility in a range of organic solvents but limited solubility in water. Its stability is a critical factor to consider, particularly in aqueous and/or heated conditions where degradation can be significant. For optimal results in research and development, it is recommended to:

-

Use organic solvents such as acetonitrile or dichloromethane for preparing stock solutions and for extractions.

-

Minimize exposure to aqueous environments, especially at neutral to high pH and elevated temperatures, if the integrity of the compound is to be maintained.

-

When working in aqueous media, conduct experiments promptly after sample preparation and consider using buffered solutions at a pH that favors stability.

-

For quantitative studies, it is advisable to perform preliminary stability tests under the specific experimental conditions to be employed.

References

- 1. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. thaiscience.info [thaiscience.info]

- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Pentyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for pentyl isothiocyanate, a compound of interest in various chemical and pharmaceutical research fields. The document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with generalized experimental protocols for obtaining such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | t | 2H | H-1 |

| ~1.70 | p | 2H | H-2 |

| ~1.40 | m | 2H | H-3 |

| ~1.35 | m | 2H | H-4 |

| ~0.92 | t | 3H | H-5 |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~128.5 | -N=C=S |

| ~47.0 | C-1 |

| ~30.0 | C-2 |

| ~28.5 | C-3 |

| ~22.0 | C-4 |

| ~13.8 | C-5 |

Note on the Isothiocyanate Carbon Signal: The carbon of the isothiocyanate group (-N=C=S) often presents a challenge in ¹³C NMR spectroscopy. Due to quadrupolar broadening from the adjacent ¹⁴N nucleus and the molecule's structural flexibility, this signal is frequently very broad and of low intensity, sometimes to the point of being "nearly silent" or difficult to observe in a standard spectrum.[1]

Infrared (IR) Spectroscopy

The following table summarizes the characteristic absorption bands observed in the gas-phase IR spectrum of n-pentyl isothiocyanate.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 2185-2080 | Very Strong, Broad | -N=C=S asymmetric stretching |

| 1465 | Medium | CH₂ bending (scissoring) |

| 1380 | Medium | CH₃ bending (umbrella) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by several key fragments. The data presented is based on electron ionization (EI) mass spectrometry.[3][4]

| m/z | Relative Intensity | Assignment |

| 129 | Moderate | [M]⁺ (Molecular Ion) |

| 96 | Moderate | [M-SH]⁺ |

| 72 | High | [CH₂NCS]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid sample such as this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 300-500 MHz spectrometer.

-

Acquire the ¹³C NMR spectrum, potentially requiring a larger number of scans to observe all carbon signals, especially the isothiocyanate carbon.

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

References

Pentyl Isothiocyanate: A Technical Guide to Safety and Handling for Research Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of pentyl isothiocyanate, including its known physical, chemical, and toxicological properties.

This compound (CAS RN: 629-12-9), also known as n-amyl isothiocyanate, is a colorless liquid with the molecular formula C6H11NS.[1][2][3] This organosulfur compound belongs to the isothiocyanate family, which is recognized for a range of biological activities.[4] While research into the specific applications of this compound is ongoing, related compounds have been investigated for their potential therapeutic properties.[4] This guide provides a comprehensive overview of the safety data and handling precautions necessary for the use of this compound in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The available data is summarized in the table below. It is important to note that some values are calculated or estimated and should be used as a guide.

| Property | Value | Reference |

| Molecular Formula | C6H11NS | [1][5] |

| Molecular Weight | 129.22 g/mol | [3][5] |

| Appearance | Colorless liquid | [1] |

| Density | 0.930 g/mL | [1][2] |

| Boiling Point | 193 °C | [2] |

| 117 - 119 °C @ 70mmHg | [1] | |

| Refractive Index | 1.497 | [2] |

| logPoct/wat | 2.279 (Crippen Calculated) | [6] |

| Water Solubility (log10WS) | -2.27 (Crippen Calculated) | [6] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause severe burns to the skin, eyes, and respiratory tract.[1] It is also described as a lachrymator, a substance that causes tearing.[1]

Acute Health Effects: [1]

-

Eye: Causes severe eye burns and is a lachrymator.

-

Skin: Harmful if absorbed through the skin; causes skin burns.

-

Ingestion: Harmful if swallowed; causes gastrointestinal tract burns.

-

Inhalation: Harmful if inhaled; causes chemical burns to the respiratory tract.

Chronic Health Effects: Information on the chronic health effects of this compound is not readily available.[1]

LD50/LC50: Specific LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) data for this compound are not available.[1]

Handling Precautions and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

An eyewash station and a safety shower should be readily accessible in the work area.[1]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to minimize exposure risk.

| PPE Category | Specification | Reference |

| Eye/Face Protection | Chemical safety goggles and a face shield. | [1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin contact. | [1] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | [1] |

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial.[1]

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1] |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [1] |

| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [1] |

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep the container tightly closed.[1]

-

Store in a designated corrosives area.[1]

-

The material is moisture-sensitive and should be stored under a nitrogen atmosphere.[1]

-

Incompatible materials to avoid include bases, amines, and strong oxidizing agents.[1]

Disposal:

-

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

Waste disposal should be handled by a licensed professional waste disposal service.

Experimental Protocols and Biological Activity

Detailed experimental protocols specifically for this compound are not widely published. However, research on other isothiocyanates, such as phenethyl isothiocyanate (PEITC), provides insights into potential experimental designs and biological activities. Isothiocyanates are known to be investigated for their anticancer properties, which are attributed to mechanisms including the induction of apoptosis and inhibition of cell cycle progression.[4]

A general protocol for assessing the anti-inflammatory activity of an isothiocyanate might involve a nitric oxide (NO) synthase inhibition assay.[4] This in vitro assay measures the ability of the compound to inhibit the production of NO, a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[4]

Signaling Pathways

The biological effects of isothiocyanates are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been fully elucidated, research on other isothiocyanates points to several key mechanisms. Isothiocyanates are known to modulate pathways involved in detoxification, inflammation, apoptosis, and cell cycle regulation.[7][8]

One of the well-studied mechanisms is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1.[9] Electrophilic compounds like isothiocyanates can react with Keap1, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification genes.[9][10]

Visualizing Workflows and Pathways

To aid in the practical application of this safety information and to conceptualize the compound's potential biological interactions, the following diagrams are provided.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety protocols.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound [stenutz.eu]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. n-Pentyl isothiocyanate [webbook.nist.gov]

- 6. n-Pentyl isothiocyanate (CAS 629-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

Pentyl Isothiocyanate: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl isothiocyanate (PITC), an organosulfur compound, is a member of the isothiocyanate (ITC) family, which is recognized for a wide range of potential therapeutic effects. While research on PITC is still in its early stages, the extensive body of evidence for structurally similar ITCs, such as phenethyl isothiocyanate (PEITC), provides a strong rationale for investigating PITC's potential as a therapeutic agent. This technical guide synthesizes the current understanding of the potential therapeutic effects of PITC, drawing parallels from well-studied ITCs. It covers the core mechanisms of action, including anticancer, anti-inflammatory, and neuroprotective properties, and provides an overview of the key signaling pathways involved. This document also presents available quantitative data and outlines general experimental protocols to guide future research and development efforts in this promising area.

Introduction

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables. They are produced from the enzymatic hydrolysis of glucosinolates when these vegetables are chopped or chewed.[1] A growing body of research has highlighted the significant health benefits associated with ITC consumption, including a reduced risk of chronic diseases such as cancer.[1] While phenethyl isothiocyanate (PEITC) and sulforaphane are the most extensively studied ITCs, this compound (PITC) represents an emerging area of interest due to its structural similarities to these well-characterized compounds. This guide provides a comprehensive overview of the anticipated therapeutic potential of PITC, based on the established bioactivities of other ITCs.

Core Mechanisms and Therapeutic Potential

The therapeutic effects of ITCs are primarily attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation and survival.

Anticancer Effects

ITCs, including PEITC, have demonstrated potent anticancer activities through multiple mechanisms. These include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and suppression of metastasis.[1][2] These effects are often mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[3][4] Furthermore, ITCs can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[5]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer. ITCs have been shown to exert significant anti-inflammatory effects.[6] A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6][7][8] By inhibiting NF-κB, ITCs can reduce the expression of pro-inflammatory cytokines and enzymes.[8][9] Studies on 5-methylthiothis compound, a compound structurally similar to PITC, have shown that it can inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[10]

Neuroprotective Effects

Emerging evidence suggests that ITCs may have neuroprotective properties.[11] Their ability to cross the blood-brain barrier allows them to exert their effects in the central nervous system.[11] The primary mechanism of neuroprotection is believed to be the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13] By activating Nrf2, ITCs can help protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.[11]

Key Signaling Pathways

The therapeutic potential of PITC is likely mediated through its interaction with several critical signaling pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a battery of protective genes.[12][13][14][15]

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. ITCs can inhibit this pathway at multiple levels, including the prevention of IκB degradation.[7][8][9]

MAPK Signaling Pathway

The MAPK signaling pathways are involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The activation of specific MAPK pathways can have pro- or anti-tumorigenic effects depending on the cellular context. ITCs have been shown to modulate MAPK signaling, often leading to the activation of pro-apoptotic pathways (e.g., JNK and p38) and the inhibition of pro-survival pathways (e.g., ERK).[3][4][16]

Quantitative Data

Quantitative data for PITC is currently limited. The following tables summarize relevant data for PEITC and other ITCs, which can serve as a reference for future studies on PITC. It is important to note that IC50 values can vary significantly between studies due to differences in cell lines and experimental conditions.

Table 1: In Vitro Anticancer Activity of Phenethyl Isothiocyanate (PEITC)

| Cell Line | Cancer Type | IC50 (µM) | Effect |

| OVCAR-3 | Ovarian Cancer | 23.2 | Cytotoxicity, Apoptosis Induction |

| T24 | Bladder Cancer | Not specified | Inhibition of cell viability |

| LNCaP | Prostate Cancer | 7 | Inhibition of cell proliferation, G2/M arrest |

| GBM 8401 | Glioblastoma | Not specified | Decreased cell viability |

Table 2: Anti-inflammatory Activity of Isothiocyanates

| Compound | Model | Key Findings |

| 5-methylthiothis compound | LPS/ATP-stimulated macrophages and astrocytes | Decreased release of IL-1β and IL-6, prevented NLRP3 inflammasome formation.[10] |

| Phenethyl isothiocyanate (PEITC) | LPS-stimulated macrophages | Decreased expression of COX-2, iNOS, IL-6, and TNF-α.[13][15] |

| Synthetic ITCs | HT-29-N9 human colon cancer cells | Suppressed NF-κB-mediated pro-inflammatory gene transcription.[7][9] |

Experimental Protocols

Detailed experimental protocols for PITC are not yet established. The following provides a general framework for key experiments based on methodologies used for other ITCs.

General Experimental Workflow

Synthesis of this compound

PITC can be synthesized from pentylamine using various established methods for isothiocyanate synthesis. A common approach involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, followed by decomposition of the salt to the isothiocyanate.

In Vitro Cell-Based Assays

-

Cell Culture: Select appropriate cancer cell lines, inflammatory cell models (e.g., macrophages), or neuronal cell lines.

-

Cell Viability Assay (e.g., MTT): To determine the cytotoxic effects of PITC and calculate the IC50 value.

-

Apoptosis Assays: Use techniques like flow cytometry with Annexin V/propidium iodide staining or western blotting for caspase activation to assess the induction of apoptosis.

-

Western Blot Analysis: To investigate the effect of PITC on the protein expression and phosphorylation status of key signaling molecules in the Nrf2, NF-κB, and MAPK pathways.

-

Quantitative Real-Time PCR (qPCR): To measure the effect of PITC on the mRNA expression of target genes.

In Vivo Animal Studies

-

Animal Models: Utilize appropriate animal models of cancer (e.g., xenograft models), inflammation (e.g., LPS-induced inflammation), or neurodegeneration.

-

Drug Administration: Administer PITC to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment: Monitor tumor growth, inflammatory markers, or behavioral outcomes to assess the therapeutic efficacy of PITC.

-

Toxicology Studies: Conduct preliminary toxicology studies to determine the safety profile of PITC.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic effects of this compound is currently sparse, the extensive research on structurally similar isothiocyanates, particularly PEITC, provides a strong foundation for its investigation as a potential anticancer, anti-inflammatory, and neuroprotective agent. Future research should focus on validating these anticipated effects of PITC through rigorous in vitro and in vivo studies. Key areas of investigation include determining its IC50 values in various cancer cell lines, elucidating its precise mechanisms of action on key signaling pathways, and evaluating its efficacy and safety in relevant animal models. The development of detailed experimental protocols and the generation of robust quantitative data will be crucial for advancing PITC towards potential clinical applications.

References

- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF- κ B Signaling Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-methylthiothis compound, a Sulforaphane Analogue, Inhibits Pro-inflammatory Cytokines by Regulating LPS/ATP-mediated NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Phenylethyl isothiocyanate induces apoptotic signaling via suppressing phosphatase activity against c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Pentyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isothiocyanate is an organosulfur compound belonging to the isothiocyanate (ITC) family. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their potential biological activities, including chemopreventive and antimicrobial properties. Accurate and precise quantification of this compound is crucial for research into its pharmacokinetic profile, mechanism of action, and potential therapeutic applications.

These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be applicable to various sample matrices, including biological fluids and plant extracts.

Analytical Methods Overview